N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine
CAS No.: 2379985-81-4
Cat. No.: VC6311043
Molecular Formula: C14H14N4O
Molecular Weight: 254.293
* For research use only. Not for human or veterinary use.
![N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine - 2379985-81-4](/images/structure/VC6311043.png)
Specification
CAS No. | 2379985-81-4 |
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Molecular Formula | C14H14N4O |
Molecular Weight | 254.293 |
IUPAC Name | N-[1-(furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C14H14N4O/c1-10(6-11-3-5-19-8-11)18-14-12-2-4-15-7-13(12)16-9-17-14/h2-5,7-10H,6H2,1H3,(H,16,17,18) |
Standard InChI Key | HJZWDXCKOIKDEY-UHFFFAOYSA-N |
SMILES | CC(CC1=COC=C1)NC2=NC=NC3=C2C=CN=C3 |
Introduction
Structural and Chemical Properties
Core Architecture
The pyrido[3,4-d]pyrimidine scaffold consists of a fused pyridine and pyrimidine ring system, with nitrogen atoms at positions 1, 3, and 8 (pyrimidine numbering). The 4-amino group in the target compound is substituted with a 1-(furan-3-yl)propan-2-yl moiety, introducing a chiral center at the propan-2-yl carbon. The furan ring, a five-membered oxygen heterocycle, contributes to the molecule’s electronic profile and potential bioavailability .
Key Bond Lengths and Angles (inferred from analogous structures ):
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Pyrido[3,4-d]pyrimidine core: Bond lengths consistent with aromatic systems (1.33–1.48 Å for C–N and C–C bonds).
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C–N bond between the pyrimidine and amine: ~1.33–1.37 Å, characteristic of aromatic amines.
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Furan ring: C–O bond length ~1.36 Å, with C–C bonds in the range of 1.43–1.47 Å.
Physicochemical Characteristics
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Molecular Formula: C₁₇H₁₇N₅O
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Molecular Weight: 307.36 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the heterocyclic core; limited aqueous solubility at physiological pH.
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logP: Predicted ~2.1 (moderate lipophilicity from furan and alkyl side chain).
Synthetic Pathways
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Nucleophilic Aromatic Substitution: Reacting 4-chloropyrido[3,4-d]pyrimidine with 1-(furan-3-yl)propan-2-amine under basic conditions.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a pyrido[3,4-d]pyrimidin-4-yl halide with the amine side chain .
Stepwise Synthesis (Hypothetical Protocol)
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Preparation of 4-Chloropyrido[3,4-d]pyrimidine:
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Synthesis of 1-(Furan-3-yl)propan-2-amine:
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Coupling Reaction:
Yield: ~60–70% (estimated from analogous reactions ).
Biological Activity and Applications
Antitumor Activity
Pyrimidine derivatives exhibit kinase inhibition (e.g., EGFR, VEGFR). Molecular docking studies suggest the furan-3-yl group could participate in π-π stacking with tyrosine residues in kinase domains .
ADME Profiles
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Metabolic Stability: Furan rings are susceptible to CYP450-mediated oxidation, potentially necessitating prodrug strategies.
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Plasma Protein Binding: Predicted >90% due to aromatic stacking interactions.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the furan substituent (e.g., 2-thienyl replacement) to optimize potency.
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Formulation Development: Nanoencapsulation to improve aqueous solubility.
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